molecular formula C9H8BrFO B3039219 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde CAS No. 1000340-00-0

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde

Cat. No. B3039219
CAS RN: 1000340-00-0
M. Wt: 231.06 g/mol
InChI Key: XLVCDBCUCQGDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde, also known as BDF, is a chemical compound that is widely used in scientific research. It is a member of the benzaldehyde family, which is a class of organic compounds that are commonly used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. BDF is a highly reactive and versatile compound that has a range of applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde is not well understood. However, it is believed that 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde may act as a reactive oxygen species (ROS) scavenger, which can protect cells from oxidative stress. 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde has also been shown to inhibit the growth of certain fungi and bacteria, suggesting that it may have a direct antimicrobial effect.
Biochemical and Physiological Effects:
3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde has been shown to have a protective effect on the liver, reducing liver damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde is its high reactivity and versatility. It can be used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde is also a highly fluorescent compound, making it a useful probe for the detection of bioactive molecules. However, 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde is also highly reactive, which can make it difficult to handle in the lab. It is also toxic and should be handled with care.

Future Directions

There are several future directions for the research and development of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde. One potential area of research is the development of new antimicrobial agents based on the structure of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde. 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Another area of research is the development of new fluorescent probes based on the structure of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde. 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde has been shown to be a highly fluorescent compound, making it a useful tool for the detection of bioactive molecules. Finally, the mechanism of action of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde is not well understood, and further research is needed to elucidate its mode of action.

Scientific Research Applications

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde has a range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde is also used as a reagent in organic synthesis, such as in the preparation of Schiff bases and Mannich bases. In addition, 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde is used as a fluorescent probe for the detection of thiols and other bioactive molecules. 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

3-bromo-4-fluoro-2,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-5-3-8(11)9(10)6(2)7(5)4-12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVCDBCUCQGDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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